molecular formula C17H21N3O3S B2972078 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034462-62-7

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2972078
CAS RN: 2034462-62-7
M. Wt: 347.43
InChI Key: LEMWGGWOLCMTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibition for Cancer Therapy

This compound has been identified as a potential inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase plays a crucial role in the DNA damage response and its inhibition can potentiate the efficacy of DNA-damaging agents used in cancer therapy. The compound’s ability to inhibit ATM kinase could be leveraged to enhance the effectiveness of chemotherapy drugs like irinotecan and olaparib in treating cancers.

Synthesis of Complex Carbohydrates

The structural features of this compound make it a valuable building block for the synthesis of complex carbohydrates . Its protected galactopyranoside moiety can be utilized in the synthesis of oligosaccharides, which are important for studying carbohydrate-protein interactions and developing carbohydrate-based drugs.

Pharmacokinetic Enhancement

Modifications to the compound’s structure could lead to improved pharmacokinetic properties, such as increased volume of distribution and extended half-life . This would make it more effective as a drug candidate, allowing for lower doses and potentially fewer side effects.

Chemical Biology Probes

Researchers can use this compound as a chemical probe to study biological processes . By tracking its interaction with various proteins and enzymes, scientists can gain insights into cellular mechanisms and identify new targets for drug development.

Environmental Mutagen Research

The compound’s interaction with DNA repair pathways makes it a candidate for studying the effects of environmental mutagens on DNA integrity . It could be used to understand how cells respond to environmental stressors and develop strategies to mitigate DNA damage.

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-23-16)13-6-9-22-10-7-13/h1-5,13H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMWGGWOLCMTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

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